5-(3-Methyl-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophiles, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-methylphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole is unique due to the specific arrangement of the amino, methyl, and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N4O2S |
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Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-4-6(2-3-7(5)13(14)15)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12) |
InChI Key |
SMCXICRSFWNKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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